p-Vinylsulfonamido-(s)-phenylalanine

Übersicht

Beschreibung

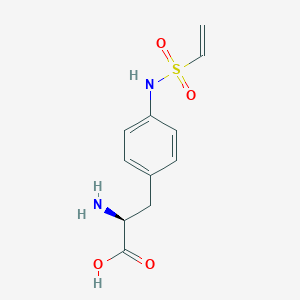

p-Vinylsulfonamido-(s)-phenylalanine: is a compound that belongs to the class of vinyl sulfonamides. These compounds are known for their electrophilic properties, making them valuable in targeted protein modification and inhibition . The structure of this compound includes a vinyl group attached to a sulfonamide moiety, which is further connected to a phenylalanine backbone. This unique structure allows it to participate in various chemical reactions and makes it a useful tool in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One novel approach uses mild oxidative conditions to induce the elimination of an α-selenoether masking group . This method complements traditional synthetic approaches and typically yields vinyl sulfonamides in high purity after aqueous work-up without requiring column chromatography of the final electrophilic product .

Industrial Production Methods: While specific industrial production methods for p-Vinylsulfonamido-(s)-phenylalanine are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: p-Vinylsulfonamido-(s)-phenylalanine undergoes various types of chemical reactions, including:

Oxidation: The vinyl group can be oxidized under specific conditions to form corresponding epoxides or other oxidized derivatives.

Reduction: The sulfonamide moiety can be reduced to form amines or other reduced products.

Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl group can yield epoxides, while reduction of the sulfonamide moiety can produce amines.

Wissenschaftliche Forschungsanwendungen

p-Vinylsulfonamido-(s)-phenylalanine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.

Biology: Employed in the study of protein modification and inhibition, particularly in the development of covalent inhibitors for enzymes.

Medicine: Investigated for its potential use in drug development, particularly in the design of targeted therapies for diseases such as cancer.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Wirkmechanismus

The mechanism of action of p-Vinylsulfonamido-(s)-phenylalanine involves its electrophilic vinyl group, which can form covalent bonds with nucleophilic sites on target molecules. This covalent modification can inhibit the activity of enzymes or other proteins by blocking their active sites or altering their structure. The sulfonamide moiety also contributes to the compound’s reactivity and specificity, allowing it to interact with specific molecular targets and pathways.

Vergleich Mit ähnlichen Verbindungen

Vinyl sulfonamide: Shares the vinyl sulfonamide moiety but lacks the phenylalanine backbone.

Phenylalanine derivatives: Compounds such as N-acetyl-phenylalanine and phenylalanine methyl ester share the phenylalanine backbone but lack the vinyl sulfonamide group.

Uniqueness: p-Vinylsulfonamido-(s)-phenylalanine is unique due to its combination of a vinyl sulfonamide moiety and a phenylalanine backbone. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research. Its electrophilic properties and ability to form covalent bonds with nucleophilic sites on target molecules set it apart from other similar compounds.

Biologische Aktivität

p-Vinylsulfonamido-(S)-phenylalanine (VSF) is a genetically encoded non-canonical amino acid (UAA) that has gained attention for its unique reactivity and potential applications in biochemistry and molecular biology. This compound serves as a Michael acceptor, enabling covalent interactions with nucleophilic residues in proteins, thereby facilitating the study of protein interactions and the development of novel therapeutic agents.

The primary biological activity of VSF stems from its ability to form covalent bonds with nucleophilic amino acids, particularly cysteine and lysine residues, through a Michael addition reaction. This reaction is facilitated by the electrophilic nature of the vinyl sulfonamide group in VSF, which reacts selectively with nucleophiles at physiological pH levels. The incorporation of VSF into proteins allows researchers to create stable protein conjugates, enabling detailed studies of protein functions and interactions.

Reactivity and Selectivity

Research has demonstrated that VSF exhibits high reactivity towards specific amino acid residues:

- Cysteine : The sulfhydryl group of cysteine is highly nucleophilic, making it a prime target for covalent modifications by VSF.

- Lysine : The ε-amino group of lysine can also react with the vinyl sulfonamide group, allowing for targeted cross-linking in protein structures.

The selectivity of VSF for these residues minimizes off-target effects, making it a valuable tool in protein engineering and bioconjugation.

Case Studies

- Cross-Linking Studies : In a study involving the Herceptin Fab antibody, VSF was incorporated at site Tyr92. The resulting conjugate demonstrated efficient cross-linking to the ErbB2 receptor, achieving up to 95% cross-linking efficiency at optimal pH levels (6.4 to 8.4) within two hours. This highlights the utility of VSF in creating stable and functional protein complexes for therapeutic applications .

- Protein Stability Enhancement : The incorporation of VSF into proteins has been shown to enhance thermal stability. For instance, variants containing VSF exhibited improved half-lives and catalytic efficiencies compared to their wild-type counterparts, suggesting that VSF can be used to engineer more robust enzymes .

- Proximity-Enabled Bioreactivity : Research has explored the use of VSF in generating covalent peptide inhibitors targeting specific protein-protein interactions. By strategically incorporating VSF into peptide sequences, researchers were able to achieve selective binding to target proteins, demonstrating its potential in drug development .

Table 1: Reactivity of this compound with Amino Acids

| Amino Acid | Reaction Type | Efficiency (%) | Conditions |

|---|---|---|---|

| Cysteine | Michael Addition | Up to 96% | pH 7.4, 37°C |

| Lysine | Covalent Cross-Linking | Up to 95% | pH 6.4-8.4 |

Table 2: Comparison of Biological Activities

| Compound | Cross-Linking Efficiency | Thermal Stability Improvement |

|---|---|---|

| This compound (VSF) | Up to 95% | Significant |

| p-Acryloyl-(S)-phenylalanine | Moderate | Moderate |

| Nε-Acryloyl-(S)-lysine | Low | Minimal |

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-[4-(ethenylsulfonylamino)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S/c1-2-18(16,17)13-9-5-3-8(4-6-9)7-10(12)11(14)15/h2-6,10,13H,1,7,12H2,(H,14,15)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFASEKFUMFQQSX-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)NC1=CC=C(C=C1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CS(=O)(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.